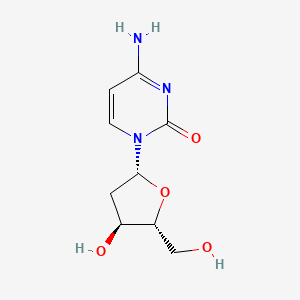
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride
Vue d'ensemble
Description
The compound is a derivative of 2,4-Dichlorophenylhydrazine hydrochloride . Hydrazine derivatives are often used in laboratory chemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine are synthesized in steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .Molecular Structure Analysis
The structure of similar compounds is established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Applications
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride belongs to the class of heterocyclic compounds known for their significance in organic chemistry and medicinal applications. Thiadiazoles, in particular, have been extensively studied for their diverse pharmacological properties, which might be attributed to the toxophoric N2C2S moiety present in their structure. These compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral effects. The development of hybrid molecules by combining different moieties in one frame has led to compounds with interesting biological profiles, suggesting the potential for 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride to serve as a scaffold for new drug development (Mishra, Singh, Tripathi, & Giri, 2015).
Pharmacological Potential
Research has indicated that 1,3,4-thiadiazole derivatives, a category to which 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride belongs, are crucial pharmacophore scaffolds with a wide possibility for chemical modification. These modifications have led to the identification of diverse pharmacological potentials, making them significant for medicinal chemistry. The 1,3,4-oxadiazole cycle, similar in structure to thiadiazoles, is known for enhancing pharmacological activity by participating in hydrogen bonding interactions with different enzymes and receptors. This suggests that 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride and its derivatives could be explored for their biological activities, potentially contributing to the development of new therapeutic agents (Lelyukh, 2019).
Antimicrobial and Antitumor Applications
The antimicrobial and antitumor activities of thiadiazole derivatives have been highlighted in several studies. These compounds have shown significant effects against various microbial strains and cancer cell lines, demonstrating their potential in the treatment of infections and cancer. The structure-activity relationship (SAR) analyses of these derivatives provide insights into their mechanism of action, contributing to the optimization and rational design of new molecules with improved efficacy and safety profiles (Alam, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3S.ClH/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7;/h1-3H,(H2,11,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFJGPZBMKNGJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(S2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4,16-Dibromo[2.2]paracyclophane](/img/structure/B3025303.png)


![Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B3025307.png)
![[2,2'-Bipyridine]-5,5'-diamine](/img/structure/B3025308.png)




![3-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B3025318.png)